[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol
Description
Significance of the 1,2-Oxazole Scaffold in Contemporary Organic Chemistry
The 1,2-oxazole ring, also known as isoxazole (B147169), is a vital pharmacophore in drug discovery. wisdomlib.orgrsc.orgresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, which has led to their investigation and development as therapeutic agents. nih.govbohrium.com The isoxazole nucleus is a key component in several commercially available drugs, underscoring its clinical relevance.
The significance of the 1,2-oxazole scaffold can be attributed to several key factors:
Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. rsc.orgresearchgate.net This versatility makes them attractive candidates for the development of new drugs targeting various diseases.
Synthetic Accessibility: Advances in synthetic organic chemistry have provided efficient and regioselective methods for the construction and functionalization of the isoxazole ring. rsc.orgresearchgate.net Methodologies such as 1,3-dipolar cycloadditions and reactions of β-dicarbonyl compounds with hydroxylamine (B1172632) are commonly employed. nih.gov
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profiles of drug candidates.
Structural Mimicry: The isoxazole moiety can act as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.
The following table summarizes some of the key biological activities associated with the 1,2-oxazole scaffold:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Immunology, Rheumatology |
| Neuroprotective | Neurology |
Structural Features and Research Context of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol
The compound this compound features a 1,2-oxazole core substituted at the 3- and 4-positions. The key structural elements are:
1,2-Oxazole Ring: The central heterocyclic scaffold.
Propan-2-yl (Isopropyl) Group at C4: A non-polar alkyl substituent that can influence the molecule's lipophilicity and steric profile.
Methanol (B129727) Group at C3: A primary alcohol functionality that can participate in hydrogen bonding and serve as a handle for further chemical modification.
The specific substitution pattern of this compound suggests several potential avenues for research. The presence of the hydroxyl group allows for the synthesis of a variety of derivatives, such as esters, ethers, and halides, which could be screened for biological activity. The isopropyl group at the 4-position may play a role in modulating the molecule's interaction with biological targets.
Given the broad biological activities of isoxazole derivatives, it is plausible that this compound and its analogs could be investigated as potential leads in drug discovery programs. For instance, the synthesis of a library of compounds based on this scaffold could be undertaken to explore their efficacy in areas such as oncology, infectious diseases, or inflammation.
The table below outlines the key structural features of the title compound:
| Structural Feature | Description | Potential Significance |
| 1,2-Oxazole Core | Five-membered aromatic heterocycle | Confers metabolic stability and serves as a pharmacophore |
| C4-Isopropyl Group | Alkyl substituent | Influences lipophilicity and steric interactions |
| C3-Methanol Group | Primary alcohol | Site for derivatization and potential hydrogen bonding |
Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXWVGJDKSHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 4 Propan 2 Yl 1,2 Oxazol 3 Yl Methanol Formation and Transformations
Reaction Mechanism Elucidation in 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole (isoxazole) ring system, the core of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol, is primarily achieved through two well-established mechanistic pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of a three-carbon component with hydroxylamine (B1172632). nih.gov
1,3-Dipolar Cycloaddition: This is one of the most common methods for synthesizing isoxazole (B147169) derivatives. rsc.org The reaction involves a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne. rsc.orgbiolmolchem.com The mechanism is generally considered a concerted pericyclic reaction, although stepwise diradical mechanisms have also been proposed. rsc.org For the synthesis of the target molecule, a suitably substituted alkyne would react with a nitrile oxide. The regioselectivity of the cycloaddition, which determines the substitution pattern on the final isoxazole ring, is a critical aspect of this method. sci-hub.se Copper-catalyzed versions of this reaction can provide high yields and regioselectivity under mild conditions. sci-hub.se
Condensation with Hydroxylamine: This pathway involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov A plausible route starts with a β-enamino ketoester, which upon reaction with hydroxylamine, can lead to the formation of isomeric 1,2-oxazoles. nih.gov The proposed mechanism for this transformation involves several key steps. In one possible route, the initial reaction between the enaminone and hydroxylamine forms an intermediate (A), which then eliminates a molecule of dimethylamine to yield intermediate B. This is followed by an intramolecular cyclization to form intermediate C, which subsequently undergoes dehydration to generate the final 1,2-oxazole product. nih.gov An alternative pathway involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone to form intermediate D. Dehydration of D provides an oxime (E), which, through another intermediate (F), cyclizes to form the isoxazole ring. nih.gov The reaction conditions and the nature of the substituents on the starting materials play a crucial role in directing the regiochemical outcome of the cyclization. nanobioletters.com
Detailed Mechanistic Studies of Functional Group Interconversions at the 3-Hydroxymethyl and 4-Isopropyl Positions
Functional group interconversions of the hydroxymethyl and isopropyl substituents on the 1,2-oxazole ring allow for the synthesis of diverse derivatives.
At the 3-Hydroxymethyl Position: The primary alcohol of the hydroxymethyl group is a versatile handle for further chemical modifications. nih.gov
Esterification: The hydroxymethyl group can undergo esterification reactions. For instance, (3-(4-bromophenyl)-isoxazol-5-yl)methanol can be esterified with isobutyric acid in the presence of an acid catalyst like sulfuric acid, demonstrating a standard Fischer esterification mechanism. researchgate.net
Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like Dess-Martin periodinane. nih.gov This reaction proceeds via a periodinane intermediate, leading to the formation of the corresponding 4-(propan-2-yl)-1,2-oxazole-3-carbaldehyde. Further oxidation to a carboxylic acid could also be achieved using stronger oxidizing agents.
Reduction of a Precursor: The hydroxymethyl group itself can be formed via the reduction of a corresponding ester. For example, an isoxazole ester was reduced using a reducing agent to furnish (3-(2-chloro-6-(trifluoromethyl)phenyl)-5-(5-methyl-1H-pyrrol-3-yl)isoxazol-4-yl)methanol. nih.gov
At the 4-Isopropyl Position: Direct functionalization of the isopropyl group is less common and mechanistically more challenging than transformations at the hydroxymethyl position. The C-H bonds of the isopropyl group are generally unreactive. However, reactions involving the isoxazole ring itself can be influenced by this substituent. For instance, ring-opening reactions of isoxazoles can occur under certain conditions. A ring-opening fluorination of C4-substituted isoxazoles has been developed using an electrophilic fluorinating agent (Selectfluor®). organic-chemistry.orgresearchgate.net The proposed mechanism involves an initial electrophilic aromatic fluorination of the isoxazole, which requires a substituent at the C4 position for the reaction to proceed, followed by deprotonation and N–O bond cleavage to yield a tertiary fluorinated carbonyl compound. researchgate.net
Role of Intermediates in the Synthesis of this compound
The formation of the target molecule relies on a series of transient, highly reactive intermediates that guide the reaction pathway and determine the final structure.
In the condensation pathway involving a β-enamino ketoester and hydroxylamine, several distinct intermediates have been proposed. nih.gov
Adduct Intermediates: The initial interaction can form either intermediate A (addition to the enamine) or D (addition to the ketone). The specific intermediate formed dictates the subsequent steps. nih.gov
Oxime Intermediate: Dehydration of intermediate D leads to the formation of a stable oxime intermediate E . The formation of this oxime is a critical step in an alternative cyclization pathway. nih.gov
Cyclized Intermediates: Intramolecular cyclization of intermediates like B or F leads to the formation of a non-aromatic, five-membered ring intermediate (C ). These intermediates are unstable and rapidly undergo dehydration to form the aromatic 1,2-oxazole ring. nih.gov
In the 1,3-dipolar cycloaddition pathway , the key intermediate is the nitrile oxide . biolmolchem.comresearchgate.net Nitrile oxides are often generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides because they can be unstable. rsc.orgbiolmolchem.com For example, a benzaldoxime can be converted to the corresponding nitrile oxide using sodium hypochlorite, which then immediately undergoes the [3+2] cycloaddition with an alkyne. biolmolchem.com The controlled generation and reaction of this nitrile oxide intermediate are crucial for the successful synthesis of the isoxazole ring. researchgate.net
Kinetic Studies of Reactions Involving the 1,2-Oxazole-3-methanol Moiety
Kinetic studies provide quantitative insights into the reactivity of the 1,2-oxazole core. Research on the reactions of N,O-azoles with ozone has shed light on the mechanistic aspects of isoxazole ring degradation.
The reaction of ozone with the oxazole (B20620) ring is characterized by apparent second-order rate constants (kO3). For various oxazoles, these rate constants are significantly higher than those for the analogous thiazoles, indicating a greater reactivity of the oxazole ring towards ozone. nih.gov
The mechanism for the ozonation of oxazoles is proposed to initiate with a Criegee-type reaction at the C=C double bond. This is followed by subsequent reaction branches that lead to ring cleavage and the formation of products such as carboxylates, cyanate, formate, and amides. Notably, the ozonation of oxazoles produces only very low yields of reactive oxygen species (ROS) like •OH, H₂O₂, and ¹O₂. This suggests that nearly all oxygen atoms from the attacking ozone molecule are incorporated into the final transformation products. nih.gov
Reactivity and Transformations of 4 Propan 2 Yl 1,2 Oxazol 3 Yl Methanol
Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring System
The 1,2-oxazole ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. lumenlearning.com However, the outcome of such reactions is heavily influenced by the nature of the substituents on the ring. libretexts.org In the case of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol, the ring possesses two electron-donating groups: the hydroxymethyl group at C3 and the isopropyl group at C4.
Both alkyl groups (like isopropyl) and hydroxymethyl groups are classified as activating groups that direct incoming electrophiles to the ortho and para positions in carbocyclic systems. lumenlearning.comorganicchemistrytutor.com By analogy in the isoxazole (B147169) system, these groups increase the electron density of the ring, making it more susceptible to electrophilic attack. The only available position for substitution on the ring is C5. The combined activating and directing influence of the C3 and C4 substituents strongly favors electrophilic attack at this C5 position.
Common electrophilic substitution reactions and their expected outcomes are summarized in the table below.
| Reaction Type | Reagents | Expected Major Product |
| Halogenation | Br₂, FeBr₃ | [5-bromo-4-(propan-2-yl)-1,2-oxazol-3-yl]methanol |
| Nitration | HNO₃, H₂SO₄ | [5-nitro-4-(propan-2-yl)-1,2-oxazol-3-yl]methanol |
| Sulfonation | Fuming H₂SO₄ | 3-(hydroxymethyl)-4-(propan-2-yl)-1,2-oxazole-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-[5-acetyl-4-(propan-2-yl)-1,2-oxazol-3-yl]methanol |
This table represents predicted reactivity based on established principles of electrophilic aromatic substitution.
Nucleophilic Reactions and Hydrolysis of the 1,2-Oxazole Nucleus
The isoxazole ring is susceptible to nucleophilic attack, often leading to ring-opening rather than substitution. This reactivity stems from the inherent strain of the N-O bond. The most common reaction of this type is base-catalyzed hydrolysis.
Under basic conditions (e.g., treatment with aqueous sodium hydroxide), the isoxazole ring of this compound is expected to undergo cleavage. The reaction is initiated by nucleophilic attack at the C5 position, followed by cleavage of the weak N-O bond. Subsequent rearrangement and hydrolysis would yield a β-ketonitrile derivative. This transformation is a hallmark of isoxazole chemistry and serves as a synthetic route to highly functionalized acyclic compounds.
Reactions Involving the Hydroxymethyl Functional Group at Position 3
The hydroxymethyl group at the C3 position behaves as a typical primary alcohol and can undergo a variety of standard transformations, such as oxidation, esterification, and etherification. These reactions provide a straightforward method for elaborating the side chain without altering the core heterocyclic structure.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the reagent used. Mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) would yield 4-(propan-2-yl)-1,2-oxazole-3-carbaldehyde. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the formation of 4-(propan-2-yl)-1,2-oxazole-3-carboxylic acid.
Esterification: Standard Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, would convert the hydroxymethyl group into its corresponding ester. researchgate.net Alternatively, reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a more facile route to ester formation.
Etherification: The synthesis of ethers can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide) to furnish the ether, [4-(propan-2-yl)-1,2-oxazol-3-yl]methoxymethane.
| Transformation | Reagent(s) | Product |
| Mild Oxidation | Dess-Martin periodinane (DMP) | 4-(propan-2-yl)-1,2-oxazole-3-carbaldehyde |
| Strong Oxidation | KMnO₄ | 4-(propan-2-yl)-1,2-oxazole-3-carboxylic acid |
| Esterification | Acetic anhydride, Pyridine | [4-(propan-2-yl)-1,2-oxazol-3-yl]methyl acetate |
| Etherification | 1. NaH; 2. CH₃I | [4-(propan-2-yl)-1,2-oxazol-3-yl]methoxymethane |
Ring-Opening and Rearrangement Reactions of 1,2-Oxazoles
One of the most characteristic reactions of the isoxazole ring system is its propensity to undergo rearrangement upon exposure to heat or ultraviolet (UV) light. nih.govacs.org
Photochemical Rearrangement: Upon UV irradiation (typically 200–330 nm), isoxazoles undergo a well-studied photoisomerization. nih.govacs.org The reaction proceeds via the homolytic cleavage of the weak N-O bond to form a diradical intermediate. This intermediate then cyclizes to a highly strained acyl azirine, which subsequently rearranges to form the more stable oxazole (B20620) (1,3-oxazole) isomer. nih.govucd.ie For this compound, this photochemical process would yield [4-(propan-2-yl)-1,3-oxazol-2-yl]methanol. This transformation provides a synthetic route to convert the 1,2-oxazole scaffold into the 1,3-oxazole scaffold. ucd.ieorganic-chemistry.org
Base-Induced Rearrangement: Certain substituted isoxazoles can undergo base-mediated rearrangements, such as the Boulton–Katritzky rearrangement, which involves the transposition of ring atoms. beilstein-journals.org These reactions are typically dependent on the specific substitution pattern of the isoxazole and can lead to a variety of other heterocyclic systems. rsc.org
Cycloaddition Reactions of the 1,2-Oxazole System (e.g., Diels-Alder)
The ability of the isoxazole ring to participate in cycloaddition reactions is limited. Theoretical studies have shown that simple isoxazoles are generally unreactive as dienes in standard Diels-Alder reactions with common dienophiles. acs.org This lack of reactivity is attributed to high activation energies required for the cycloaddition to proceed.
However, isoxazoles can participate in inverse electron-demand hetero-Diels-Alder (IEDDA) reactions. rsc.orgwikipedia.org In this type of reaction, the electron-deficient isoxazole ring acts as the diene and reacts with an electron-rich dienophile, such as an enamine or a vinyl ether. rsc.orgsigmaaldrich.com These reactions are often promoted by Lewis acids, which further lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.gov The reaction of this compound with an electron-rich olefin in the presence of a Lewis acid like TiCl₄ could potentially lead to the formation of a substituted pyridine after a sequence of cycloaddition, ring-opening, and rearrangement. rsc.org
Organometallic Reactions and Cross-Coupling Strategies for Further Functionalization
Organometallic chemistry offers powerful tools for the C-C and C-heteroatom bond formation, enabling further functionalization of the isoxazole core.
Metallation: The most acidic proton on the 3,4-disubstituted isoxazole ring is at the C5 position. Treatment of this compound (after protecting the hydroxyl group, e.g., as a silyl (B83357) ether) with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures would result in deprotonation at C5, forming a 5-lithioisoxazole species. cdnsciencepub.com This organometallic intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a new substituent at the C5 position.
Palladium-Catalyzed Cross-Coupling: To utilize powerful cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, a halogen substituent is typically required on the isoxazole ring. nih.gov The target molecule could first be halogenated at the C5 position, as described in section 4.1, to produce [5-bromo-4-(propan-2-yl)-1,2-oxazol-3-yl]methanol. This 5-bromoisoxazole (B1592306) can then serve as a substrate in various palladium-catalyzed reactions. nih.gov
| Cross-Coupling Reaction | Reagents | Expected Product at C5 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group |
| Heck Reaction | Alkene (e.g., styrene), Pd catalyst (e.g., Pd(OAc)₂), Base | Vinyl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
This table outlines potential synthetic pathways for C5-functionalization starting from a C5-halogenated derivative of the title compound.
These cross-coupling strategies provide a versatile platform for late-stage diversification, allowing for the synthesis of complex isoxazole derivatives with a wide range of functionalities. nih.govresearchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Propan 2 Yl 1,2 Oxazol 3 Yl Methanol
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Oxazole-Methanol Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. For [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon atoms, confirming the connectivity and substitution pattern of the oxazole (B20620) ring.
Detailed research findings from studies on various substituted isoxazoles establish a reliable framework for interpreting the NMR spectra of the target compound. researchgate.netunifi.itnih.govnih.gov The chemical shifts of the ring carbons and protons are sensitive to the electronic effects of the substituents. nih.govnih.gov In 3,5-disubstituted isoxazoles, the H-4 proton typically resonates as a singlet, with its chemical shift being a key "fingerprint" for structural identification. unifi.itrsc.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the propan-2-yl, methanol (B129727), and oxazole moieties. The methine proton of the propan-2-yl group would appear as a septet, coupled to the six equivalent methyl protons, which would resonate as a doublet. The methylene (B1212753) protons of the methanol group would appear as a doublet, coupled to the hydroxyl proton, or as a singlet if proton exchange is rapid. The hydroxyl proton itself would appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the three carbons of the propan-2-yl group, the methylene carbon of the methanol group, and the three carbons of the oxazole ring (C3, C4, and C5). The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern. researchgate.netipb.pt Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, confirming the precise atomic connectivity. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH(CH₃)₂ | ~3.0 - 3.2 | septet | ~25 - 28 |
| -CH(CH₃)₂ | ~1.2 - 1.4 | doublet | ~21 - 23 |
| -CH₂OH | ~4.7 - 4.9 | singlet/doublet | ~55 - 58 |
| -CH₂OH | ~2.0 - 3.0 (broad) | singlet | - |
| Oxazole C3 | - | - | ~160 - 163 |
| Oxazole C4 | - | - | ~115 - 118 |
| Oxazole C5 | ~8.3 - 8.5 | singlet | ~170 - 173 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) would be used to generate gas-phase ions.
The resulting mass spectrum would prominently feature the molecular ion peak (M⁺·), which directly confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.
The fragmentation of isoxazole (B147169) derivatives is a subject of detailed study. acs.org The isoxazole ring is known to undergo characteristic cleavage patterns upon ionization. acs.orglibretexts.org A primary fragmentation pathway involves the cleavage of the weak N-O bond, which is a defining feature of the isoxazole scaffold. researchgate.netmdpi.com Subsequent fragmentation can involve the loss of small neutral molecules or radicals from the substituents.
For this compound, the fragmentation pattern would likely involve:
Loss of the propan-2-yl group: Cleavage of the isopropyl group, leading to a fragment ion corresponding to the loss of 43 Da (C₃H₇).
Loss of the methanol substituent: Alpha-cleavage resulting in the loss of the ·CH₂OH radical (31 Da).
Ring cleavage: Fragmentation of the oxazole ring itself, often initiated by the N-O bond scission, can lead to a variety of smaller, characteristic fragment ions. nih.govscielo.br
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Description |
|---|---|---|
| 155 | [M]⁺· | Molecular Ion |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the propan-2-yl group |
| 124 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 112 | [M - C₃H₇]⁺ | Loss of the propan-2-yl radical |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecule's three-dimensional structure in the solid state. This technique is invaluable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles. oregonstate.eduwestminster.ac.uk For isoxazole derivatives, it has been crucial in confirming substitution patterns and stereochemistry. researchgate.netnih.govresearchgate.net
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data provides an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision.
The crystal structure would reveal:
The planarity of the 1,2-oxazole ring.
The precise bond lengths of the C=N, N-O, C-C, and C-O bonds within the heterocyclic core.
The bond angles defining the geometry of the five-membered ring.
The conformation of the propan-2-yl and methanol substituents relative to the plane of the oxazole ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Table 3: Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Specific Examples for the Target Compound |
|---|---|
| Bond Lengths (Å) | O1-N2, N2-C3, C3-C4, C4-C5, C5-O1, C3-CH₂, C4-CH, O-H |
| Bond Angles (°) | C5-O1-N2, O1-N2-C3, N2-C3-C4, C3-C4-C5, C4-C5-O1 |
| Torsional Angles (°) | Defines the orientation of the propan-2-yl and methanol groups relative to the oxazole ring |
| Intermolecular Interactions | Hydrogen bond distances and angles (e.g., O-H···N or O-H···O) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. westminster.ac.uknih.gov Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending).
The IR spectrum of this compound would display a collection of absorption bands that confirm the presence of all its key structural components. Studies on the vibrational spectra of isoxazole and its derivatives have provided well-established assignments for the ring vibrations. researchgate.netrjpbcs.comacs.org
Key expected absorptions include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the methanol substituent, often broadened due to hydrogen bonding.
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the propan-2-yl and methylene groups.
C=N and C=C Stretches: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the isoxazole ring stretching vibrations.
N-O Stretch: A characteristic band for the isoxazole ring N-O stretch is typically observed in the 1100-1200 cm⁻¹ range. rjpbcs.com
C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations of the molecular skeleton.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretch (sp³) | Propan-2-yl, Methylene (-CH₂, -CH) |
| 1650 - 1500 | C=N / C=C ring stretch | Isoxazole Ring |
| 1470 - 1430 | C-H bend | Alkyl groups |
| 1200 - 1100 | N-O stretch | Isoxazole Ring |
| 1100 - 1000 | C-O stretch | Primary Alcohol (-CH₂OH) |
Chromatographic Techniques for Purity Assessment and Separation of Oxazole-Methanol Derivatives
Chromatographic techniques are fundamental for the separation of compounds from a mixture and for the assessment of purity. ipb.pt High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for analyzing oxazole derivatives. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A nonpolar stationary phase (e.g., C18-silica) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the oxazole ring contains a chromophore. A pure sample would ideally yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination (e.g., >99%).
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Given its structure, the target compound should be amenable to GC analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. As with HPLC, a single peak indicates high purity. GC-MS combines separation with mass analysis, providing both purity data and structural confirmation simultaneously. rjpbcs.com
The choice between HPLC and GC depends on the compound's volatility and thermal stability. For separation of potential isomers or enantiomers, specialized chiral stationary phases can be employed in both HPLC and GC. nih.govnih.gov
Table 5: Typical Chromatographic Conditions for Purity Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| Reversed-Phase HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Detection | UV at a suitable wavelength (e.g., 220-254 nm) | |
| Gas Chromatography (GC) | Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Temperature gradient (e.g., 100°C to 250°C at 10°C/min) | |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Computational Chemistry and Theoretical Studies of 4 Propan 2 Yl 1,2 Oxazol 3 Yl Methanol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on the Electronic Structure and Reactivity of 1,2-Oxazole-3-methanol Derivatives
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. irjweb.comresearchgate.net These methods are widely applied to study oxazole (B20620) derivatives to understand their geometric parameters, charge distributions, and electronic properties. researchgate.net
DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and calculate various parameters. irjweb.commdpi.com For the 1,2-oxazole ring, theoretical calculations can determine structural parameters like bond lengths and angles. irjweb.com For instance, studies on similar oxazole rings show calculated bond angles for N15–C16–O12 and O12–C13–C14 to be around 114.1° and 107.4°, respectively. irjweb.com
These calculations also provide insights into the distribution of electronic charge within the molecule. Net atomic charges calculated by methods like ab initio and DFT reveal the electrophilic and nucleophilic sites. researchgate.net In substituted oxazoles, the charge distribution is influenced by the nature and position of the substituents, which in turn affects the molecule's reactivity. scispace.com For example, the introduction of a methyl group can increase the negative atomic charge on the oxygen atom of the oxazole ring. scispace.com The table below shows typical calculated structural parameters for a substituted oxazole ring system.
Table 1: Representative Calculated Structural Parameters of a Substituted Oxazole Ring
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|
| Bond Length (C=N) | ~1.29 Å |
| Bond Length (C-O) | ~1.36 Å |
| Bond Length (N-O) | ~1.40 Å |
| Bond Angle (C-N-O) | ~105° |
| Bond Angle (C-O-N) | ~110° |
Frontier Molecular Orbital (FMO) Analysis of the 1,2-Oxazole System
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comirjweb.comrad-proceedings.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscispace.comwikipedia.org Conversely, a large gap implies higher stability. irjweb.comrad-proceedings.org
For oxazole derivatives, quantum chemical calculations are used to determine the energies of these frontier orbitals. irjweb.comresearchgate.net Studies have shown that substituents on the oxazole ring can significantly affect the HOMO and LUMO energy levels. Electron-donating groups, like methyl groups, tend to increase the energy of the HOMO with little effect on the LUMO, thereby reducing the energy gap and increasing reactivity. researchgate.netscispace.com The table below summarizes representative FMO data for substituted oxazoles.
Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Oxazoles
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Oxazole Derivative 1 | -5.6518 | -0.8083 | 4.8435 irjweb.com |
| 5-methyl oxazole | -9.21 | 4.55 | 13.76 researchgate.netscispace.com |
| 2,5-dicyano oxazole | -11.21 | -0.76 | 11.97 scispace.com |
| 2,4,5-trimethyl oxazole | -8.98 | 4.53 | 13.51 scispace.com |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including the synthesis and transformation of oxazole derivatives. organic-chemistry.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and selectivity. nih.gov
For example, DFT studies have been used to investigate the competitive reaction routes in the rearrangement of 3-acylamino-5-methylisoxazoles into oxazole derivatives. nih.gov Such studies can calculate the activation energies for different proposed mechanisms, like the Boulton-Katritzky rearrangement, revealing the most energetically favorable pathway. nih.gov Similarly, computational modeling can help elucidate the mechanisms of oxazole synthesis, such as the van Leusen oxazole synthesis or transformations involving intermediates like ketenimines. organic-chemistry.orgnih.govmdpi.com
These computational analyses provide insights that are often difficult to obtain through experimental means alone. They can confirm or refute proposed mechanisms and guide the design of more efficient synthetic routes. acs.org
Molecular Dynamics Simulations for Conformational Analysis of 1,2-Oxazole-3-methanol Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com For flexible molecules like [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol, which has rotatable bonds in its propan-2-yl and methanol (B129727) substituents, MD simulations are particularly useful for performing conformational analysis.
The process typically involves placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, including bond rotations, ring puckering, and intermolecular interactions.
QSAR Studies (excluding biological activity) on Structural Descriptors and Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity. researchgate.netresearchgate.netmjcce.org.mk In the context of chemical reactivity and excluding biological activity, QSAR models can be developed to predict how changes in molecular structure will affect a compound's reaction kinetics or equilibrium constants.
The process begins with the calculation of various molecular descriptors for a set of 1,2-oxazole derivatives. These descriptors can be derived from quantum chemical calculations and include:
Electronic Descriptors: HOMO/LUMO energies, net atomic charges, dipole moment. researchgate.netscispace.com
Topological Descriptors: Molecular connectivity indices, shape indices. researchgate.net
Geometric Descriptors: Molecular surface area, volume. nih.gov
Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression) to predict a dependent variable related to reactivity. mjcce.org.mk Such models can help in understanding which structural features are most important for a particular chemical property and can be used to predict the reactivity of new, unsynthesized oxazole derivatives. researchgate.net
Theoretical Insights into Aromaticity and Stability of 1,2-Oxazole Systems
The 1,2-oxazole ring is an aromatic heterocycle, but its degree of aromaticity and stability are influenced by the presence of two different heteroatoms (nitrogen and oxygen). taylorandfrancis.com Theoretical calculations provide significant insights into these properties.
Computational methods, such as those based on magnetic criteria like isotropic magnetic shielding distributions, have been employed to quantify and compare the aromaticity of various five-membered heterocycles. nih.govresearchgate.netsemanticscholar.org These studies indicate that the inclusion of a second heteroatom in the ring generally has a detrimental effect on its aromaticity. nih.govresearchgate.net
Comparative studies have established an aromaticity ordering among common five-membered heterocycles. The generally accepted order based on these advanced computational techniques is: thiophene (B33073) > thiazole (B1198619) > pyrrole (B145914) > imidazole (B134444) > furan (B31954) > oxazole. nih.govresearchgate.netsemanticscholar.org This places oxazole at the lower end of the aromaticity scale among these compounds. This reduced aromatic character contributes to the unique reactivity of the oxazole ring, which can exhibit properties of a conjugated diene, such as participating in Diels-Alder reactions. taylorandfrancis.compharmaguideline.com
Applications of 4 Propan 2 Yl 1,2 Oxazol 3 Yl Methanol in Organic Synthesis and Materials Science
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol as a Building Block in Complex Molecule Synthesis
The isoxazole (B147169) moiety is a privileged structure in medicinal chemistry and the synthesis of bioactive molecules. Compounds incorporating this heterocycle exhibit a wide array of biological activities. nih.gov The presence of a hydroxymethyl group at the 3-position of the isoxazole ring in this compound provides a key functional handle for further chemical transformations. This allows for its integration into larger, more complex molecules through reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
While specific examples detailing the multi-step synthesis of complex molecules starting directly from this compound are not extensively documented in readily available literature, the general utility of isoxazole derivatives as intermediates is well-established. nih.gov For instance, substituted isoxazoles are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. The versatility of the isoxazole ring, coupled with the reactive hydroxymethyl group, positions this compound as a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. The synthesis of various 2,4,5-trisubstituted oxazole (B20620) derivatives, which have shown antiproliferative activity, highlights the importance of the oxazole core in creating biologically active molecules. nih.gov
Use of 1,2-Oxazole-3-methanol Derivatives in Catalysis and Ligand Design
The field of catalysis heavily relies on the design and synthesis of novel ligands that can coordinate with metal centers to facilitate and control chemical reactions. Heterocyclic compounds, including isoxazoles and their derivatives, have emerged as important scaffolds for ligand development. The nitrogen and oxygen atoms within the isoxazole ring of this compound and its derivatives can act as coordination sites for metal ions.
Although direct catalytic applications of metal complexes of this compound are not widely reported, related structures have shown significant promise. For example, metal complexes of Schiff base ligands derived from heterocyclic compounds have demonstrated catalytic activity in various reactions. nih.gov Furthermore, triazole-based ligands containing hydroxymethyl groups have been used to form catalytically active copper(II) and nickel(II) complexes for the hydrolysis of p-nitrophenyl picolinate (B1231196) in micellar systems. nih.gov The catalytic efficiency of these complexes is influenced by the nucleophilicity of the hydroxyl groups, suggesting that the hydroxymethyl group in 1,2-oxazole-3-methanol derivatives could play a similar role in catalytic processes.
The broader class of oxazole-containing ligands has been successfully employed in asymmetric catalysis, indicating the potential for chiral derivatives of this compound to be developed into effective chiral ligands. The structural rigidity of the isoxazole ring can be advantageous in creating a well-defined coordination sphere around a metal center, which is crucial for achieving high selectivity in catalytic transformations.
Integration of this compound into Advanced Materials (e.g., Fluorescent Dyes, Luminescent Materials, Electronic Applications)
Isoxazole and its derivatives have garnered interest in the field of materials science due to their unique electronic and photophysical properties. Suitably designed isoxazoles can exhibit intense fluorescence, making them promising candidates for the development of fluorescent probes and luminescent materials. researchgate.netnih.gov The fluorescence properties of isoxazole derivatives can be tuned by introducing various substituents onto the heterocyclic core.
The incorporation of isoxazole moieties into larger molecular frameworks can lead to materials with interesting photophysical properties. The table below presents representative photophysical data for some fluorescent isoxazole derivatives, illustrating the range of emission wavelengths and quantum yields that can be achieved with this heterocyclic core.
| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 3-(anthracen-9-yl)-5-(bromomethyl)isoxazole | Not Specified | Not Specified | Not Specified | nih.gov |
| 3-(10-bromoanthracen-9-yl)-5-(bromomethyl)isoxazole | Not Specified | Not Specified | Not Specified | nih.gov |
| Various 10-substituted anthracen-9-yl-isoxazoles | ~400 | 420-450 | Up to 0.65 | researchgate.net |
Note: The data presented are for structurally related isoxazole derivatives and are intended to be illustrative of the potential photophysical properties of compounds derived from this compound.
Precursor Role in Agrochemical Research and Development (excluding specific effects)
The isoxazole scaffold is a key component in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The structural features of the isoxazole ring contribute to the biological activity of these compounds. This compound, with its reactive hydroxymethyl group, can serve as a valuable precursor for the synthesis of a diverse range of isoxazole-containing agrochemicals.
The hydroxymethyl group can be readily converted into other functional groups, allowing for the introduction of various pharmacophores and the optimization of biological activity. For example, oxidation to an aldehyde or carboxylic acid would enable the formation of imines, amides, or esters, significantly expanding the chemical space accessible from this starting material. While specific synthetic routes from this compound to commercial agrochemicals are proprietary, the general importance of isoxazole derivatives as intermediates in agrochemical synthesis is well-recognized. nih.gov The development of novel pesticides often involves the synthesis and screening of large libraries of compounds, and versatile building blocks like this compound are essential for such endeavors.
Future Research Directions and Emerging Trends in 1,2 Oxazole 3 Methanol Chemistry
Development of Novel and Efficient Synthetic Routes for Stereocontrolled [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol Production
The synthesis of specifically substituted 1,2-oxazoles, such as this compound, presents a considerable challenge that is currently being addressed through the development of novel and efficient synthetic routes. A primary focus of this research is achieving high levels of stereocontrol, which is crucial for applications where chirality plays a key role.
One of the most promising and widely utilized methods for the construction of the 1,2-oxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. To achieve stereocontrol in this reaction, researchers are increasingly turning to the use of chiral catalysts. These catalysts can effectively direct the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The development of novel chiral ligands for metal catalysts is a particularly active area of research, with the goal of creating highly enantioselective catalytic systems for the synthesis of chiral 1,2-oxazole derivatives.
Another key strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). This method offers a high degree of regioselectivity in the formation of the 1,2-oxazole ring. Current research is focused on adapting this methodology for the asymmetric synthesis of 1,2-oxazole-3-methanol derivatives, potentially through the use of chiral auxiliaries or catalysts that can induce stereoselectivity.
The introduction of the propan-2-yl group at the 4-position and the methanol (B129727) group at the 3-position requires careful selection of starting materials and reaction conditions. For instance, a plausible synthetic route could involve the cycloaddition of a nitrile oxide with an appropriately substituted chiral alkene, followed by functional group transformations to yield the desired product. The development of one-pot or tandem reactions that can efficiently construct the target molecule with the desired stereochemistry is a significant goal in this area.
Table 1: Comparison of Synthetic Strategies for Stereocontrolled 1,2-Oxazole Synthesis
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Chiral Catalyst-Mediated 1,3-Dipolar Cycloaddition | Use of chiral metal complexes to induce enantioselectivity. | High potential for enantiocontrol. | Catalyst design and optimization can be complex and costly. |
| Asymmetric Synthesis via β-Enamino Ketoesters | Reaction with hydroxylamine on chiral substrates or with chiral reagents. | Good regioselectivity. | Achieving high stereoselectivity can be challenging. |
| Domino Reactions | Multi-step transformations in a single pot. | Increased efficiency and reduced waste. | Requires careful optimization of reaction conditions for all steps. |
Exploration of Underexplored Reactivity Patterns of the 1,2-Oxazole-3-methanol Scaffold
The 1,2-oxazole-3-methanol scaffold possesses a unique combination of functional groups that suggests a rich and varied reactivity, much of which remains to be explored. Future research will likely focus on uncovering and harnessing these latent reaction pathways to generate novel molecular architectures.
One area of interest is the reactivity of the 1,2-oxazole ring itself. While generally considered to be aromatic, the N-O bond within the ring is inherently weak and can be cleaved under certain conditions, such as reduction or photolysis. This ring-opening can lead to the formation of various acyclic intermediates, which can then be manipulated to form new carbocyclic or heterocyclic systems. Investigating the selective cleavage and subsequent rearrangement of the this compound ring system could provide access to a diverse range of valuable chemical entities.
The hydroxymethyl group at the 3-position also offers a versatile handle for further functionalization. This alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations would allow for the introduction of a wide array of different functional groups, thereby expanding the chemical space accessible from the parent molecule. The interplay between the reactivity of the hydroxymethyl group and the 1,2-oxazole ring is another area ripe for investigation, with the potential for developing novel tandem or cascade reactions.
Furthermore, the reactivity of the C-H bonds on the propan-2-yl substituent and at the C5 position of the oxazole (B20620) ring could be exploited for late-stage functionalization. The development of regioselective C-H activation methods would provide a powerful tool for modifying the scaffold without the need for pre-functionalized starting materials.
Table 2: Potential Reactivity Patterns of the 1,2-Oxazole-3-methanol Scaffold
| Reaction Type | Potential Outcome | Research Focus |
| Ring-Opening/Rearrangement | Formation of novel acyclic and heterocyclic structures. | Selective cleavage of the N-O bond under various conditions. |
| Functionalization of the Hydroxymethyl Group | Introduction of diverse functional groups at the 3-position. | Oxidation, substitution, and other transformations of the alcohol. |
| C-H Activation | Late-stage modification of the scaffold. | Regioselective functionalization of the isopropyl group and the C5 position. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to accelerate progress in this area significantly. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, stability, and reactivity of this molecule, guiding experimental efforts and enabling the rational design of new synthetic strategies.
One of the key applications of computational modeling will be in the prediction of reaction outcomes and the elucidation of reaction mechanisms. For example, DFT calculations can be used to model the transition states of various cycloaddition reactions for the synthesis of the 1,2-oxazole ring. By comparing the activation energies of different pathways, researchers can predict which regio- and stereoisomers will be favored under specific reaction conditions. This predictive power can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes.
Computational methods can also be employed to explore the reactivity of the 1,2-oxazole-3-methanol scaffold. By calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies, researchers can identify the most likely sites for electrophilic and nucleophilic attack. This information can be used to predict the regioselectivity of various functionalization reactions and to design experiments to test these predictions. Furthermore, computational studies can be used to investigate the mechanisms of ring-opening and rearrangement reactions, providing a detailed understanding of the factors that control these transformations.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important application of computational modeling. nih.govnih.gov By developing mathematical models that correlate the structural features of a series of 1,2-oxazole derivatives with their chemical or physical properties, researchers can predict the properties of new, unsynthesized compounds. nih.govnih.gov This approach can be particularly valuable in the design of analogs with specific desired characteristics.
Table 3: Applications of Advanced Computational Modeling
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of reaction outcomes and elucidation of mechanisms. | Rational design of synthetic routes and understanding of reactivity. |
| Molecular Dynamics (MD) Simulations | Study of conformational preferences and intermolecular interactions. | Insight into the behavior of the molecule in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of properties of new analogs. | Efficient design of molecules with desired characteristics. nih.govnih.gov |
Design and Synthesis of this compound Analogs for Specific Chemical Applications
The rational design and synthesis of analogs of this compound will be a major driving force for innovation in various chemical applications. By systematically modifying the structure of the parent molecule, researchers can fine-tune its properties to create new ligands for catalysis, functional materials with unique characteristics, and versatile building blocks for organic synthesis.
One promising application for these analogs is in the field of asymmetric catalysis. The 1,2-oxazole-3-methanol scaffold provides a rigid framework that can be functionalized with various coordinating groups to create novel chiral ligands. acs.org For example, the hydroxymethyl group could be modified to incorporate phosphine, amine, or other functionalities that can bind to transition metals. The steric bulk of the propan-2-yl group could also play a crucial role in creating a chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions. The modular nature of 1,2-oxazole synthesis would allow for the rapid generation of a library of ligands with different steric and electronic properties, facilitating the discovery of highly effective catalysts for a wide range of transformations.
In the realm of materials science, analogs of this compound could be designed to possess specific optical, electronic, or self-assembly properties. For instance, by introducing chromophoric or fluorophoric groups, it may be possible to create novel fluorescent probes or materials for optoelectronic devices. The ability of the 1,2-oxazole ring to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, could also be exploited to design molecules that self-assemble into well-defined supramolecular structures.
Furthermore, the development of a diverse library of this compound analogs will provide a valuable toolkit for organic chemists. These compounds can serve as versatile building blocks for the synthesis of more complex molecules with potential applications in various fields. The unique combination of functional groups and the rigid heterocyclic core make these analogs attractive starting materials for the construction of a wide range of molecular architectures.
Table 4: Potential Chemical Applications of this compound Analogs
| Application Area | Design Strategy | Potential Outcome |
| Asymmetric Catalysis | Functionalization with coordinating groups to create chiral ligands. acs.org | Highly enantioselective catalysts for various organic transformations. |
| Materials Science | Introduction of chromophores, fluorophores, or self-assembling moieties. | Novel functional materials with tailored optical or electronic properties. |
| Organic Synthesis | Use as versatile building blocks. | Access to a wide range of complex molecular architectures. |
Q & A
Q. How can researchers optimize the synthesis of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol to maximize yield and purity?
Methodological Answer: Synthesis of oxazole derivatives typically involves condensation reactions between precursors such as substituted oxazoles and alcohols. For this compound, a plausible route includes:
- Step 1: Reacting 4-(propan-2-yl)-1,2-oxazole with methanol under reflux conditions in the presence of a base (e.g., KOH or NaH) to facilitate nucleophilic substitution at the hydroxymethyl position.
- Step 2: Purification via recrystallization or column chromatography to isolate the product. Optimization requires adjusting reaction time, temperature, and stoichiometry. For example, microwave-assisted synthesis (as in ) can enhance reaction efficiency and yield. Purity validation should involve HPLC or LC-MS to detect byproducts .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: To confirm the structure (e.g., H and C NMR for identifying the oxazole ring, propan-2-yl, and hydroxymethyl groups).
- Mass Spectrometry (MS): For molecular weight verification (e.g., ESI-MS or HRMS).
- X-ray Crystallography: If single crystals are obtained, SHELXL ( ) can resolve bond lengths and angles, critical for structural validation.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H stretching at ~3200–3600 cm) .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes or pathways where oxazole derivatives are known to act (e.g., antimicrobial targets like bacterial topoisomerases or kinase inhibitors in cancer).
- In Vitro Assays: Use microplate-based assays (e.g., fluorescence or absorbance) to measure inhibition of bacterial growth (MIC values) or enzyme activity (IC).
- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls.
- Data Interpretation: Compare results to structurally similar compounds ( ) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate electron density distributions ( ) and identify reactive sites (e.g., electrophilic/nucleophilic regions).
- Molecular Docking: Tools like AutoDock Vina can model interactions with biological targets (e.g., enzyme active sites). Validate docking poses with MD simulations.
- Wavefunction Analysis: Multiwfn ( ) can analyze electrostatic potential maps to predict hydrogen-bonding propensity .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., pH, temperature, cell lines).
- Analytical Validation: Use LC-MS () to confirm compound stability under assay conditions.
- Statistical Analysis: Apply multivariate regression to identify variables (e.g., solvent polarity, impurity levels) influencing activity discrepancies.
- Comparative Studies: Cross-reference with structurally analogous oxazoles ( ) to isolate substituent-specific effects .
Q. What advanced crystallographic methods elucidate hydrogen-bonding networks in this compound?
Methodological Answer:
- Single-Crystal Growth: Optimize solvent systems (e.g., methanol/water mixtures) for slow evaporation.
- Graph Set Analysis ( ): Use SHELXL ( ) to classify hydrogen bonds (e.g., D, R, or C motifs) and quantify their geometry (distance, angle).
- Thermal Ellipsoid Plots: Visualize atomic displacement parameters to assess molecular rigidity. Example: The crystal structure of a related oxazole () shows intermolecular O-H···N bonds stabilizing the lattice, which can guide similar analyses .
Q. How can regioselective functionalization of the oxazole ring be achieved for SAR studies?
Methodological Answer:
- Directed Lithiation: Use LDA or n-BuLi at low temperatures (–78°C) to deprotonate specific positions (e.g., C-5 of oxazole).
- Cross-Coupling Reactions: Employ Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups ().
- Protecting Groups: Temporarily block the hydroxymethyl group with TBSCl before functionalization.
- Validation: Monitor reaction progress with TLC and F NMR (if fluorinated reagents are used) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
